UCB-6876
Overview
Description
Preparation Methods
The synthesis of UCB-6876 involves the reaction of 2,5-dimethylbenzyl chloride with 1H-benzimidazole-2-methanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
UCB-6876 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Scientific Research Applications
UCB-6876 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzimidazole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to TNF signaling, such as autoimmune disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of UCB-6876 involves the inhibition of TNF signaling by stabilizing an asymmetric form of the trimer. This stabilization prevents the proper functioning of TNF receptors, thereby inhibiting the downstream signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds to UCB-6876 include other benzimidazole derivatives such as:
1H-Benzimidazole-2-methanol: A simpler derivative without the 2,5-dimethylbenzyl group.
2-(2,5-Dimethylphenyl)-1H-benzimidazole: A compound with a similar structure but lacking the methanol group.
1-(2,5-Dimethylbenzyl)-1H-benzimidazole: A compound with a similar structure but without the methanol group.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit TNF signaling, which distinguishes it from other benzimidazole derivatives .
Biological Activity
UCB-6876 is a small molecule compound identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) signaling, which plays a crucial role in inflammatory processes and various autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and potential therapeutic applications.
This compound functions by stabilizing an asymmetric form of the TNF trimer, thereby inhibiting its interaction with TNF receptors (TNFR1). This stabilization alters the conformational dynamics of TNF, preventing it from forming the active signaling complex necessary for downstream inflammatory responses. The compound's binding to TNF was characterized using surface plasmon resonance (SPR) and co-crystallization studies, revealing a dissociation constant () of approximately 22 μM .
Binding Characteristics
The binding kinetics of this compound were assessed through various experimental approaches:
- Surface Plasmon Resonance (SPR) : this compound demonstrated a concentration-dependent response curve when tested against TNF, indicating specific binding to the target protein. The slow on-rate observed suggests that this compound binds to a low-abundance form of TNF, which is consistent with its mechanism of action .
- Co-crystallization Studies : Crystals of the TNF-UCB-6876 complex were obtained, allowing for detailed structural analysis. The structure revealed that this compound occupies a critical binding pocket between TNF monomers, effectively stabilizing the trimeric form and preventing receptor binding .
Inhibition of TNF Signaling
This compound's ability to inhibit TNF signaling was demonstrated in vitro using mouse L929 cells in a TNF-dependent cytotoxicity assay. The compound exhibited an IC50 value around 116 nM for mouse TNF and 120 nM for human TNF, confirming its efficacy across species . Further experiments showed that this compound significantly reduced the aggregation of TNF-TNFR complexes, which is essential for effective signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its potential therapeutic applications:
- Study on Binding Dynamics : Research indicated that this compound alters the receptor-binding dynamics of TNF. In the presence of this compound, the affinity for the third receptor binding event decreased significantly, suggesting that it impairs the formation of the active signaling complex necessary for inflammatory responses .
- Impact on Network Assembly : Another study highlighted that this compound can inhibit network assembly between TNF and its receptors at lower ratios, effectively delaying aggregation until higher concentrations are reached. This suggests a potential application in treating conditions driven by excessive TNF signaling .
- Therapeutic Implications : Given its mechanism as a selective inhibitor of TNF signaling, this compound holds promise as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate TNF activity without completely abrogating it may offer advantages over traditional therapies that target TNF indiscriminately .
Summary Table of Biological Activity
Characteristic | Value |
---|---|
Compound Name | This compound |
Target | Tumor Necrosis Factor-alpha |
Dissociation Constant () | ~22 μM |
IC50 (Mouse TNF) | 116 nM |
IC50 (Human TNF) | 120 nM |
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPPZWEPMDGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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